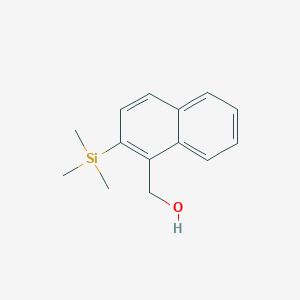

1-Naphthalenemethanol, 2-(trimethylsilyl)-

Description

Contextualization within Naphthalene (B1677914) and Organosilicon Chemistry

1-Naphthalenemethanol, 2-(trimethylsilyl)- is a derivative of 1-naphthalenemethanol, an aromatic alcohol. The naphthalene core, consisting of two fused benzene (B151609) rings, provides a planar and electron-rich platform. hmdb.cabldpharm.com This structure is a common motif in many dyes, pharmaceuticals, and organic materials. bldpharm.comnist.gov The hydroxymethyl group (-CH2OH) at the 1-position introduces a site for further chemical modification, such as esterification or oxidation. chemicalbook.comsigmaaldrich.com

The introduction of a trimethylsilyl (B98337) group (-Si(CH3)3) at the 2-position situates the compound within the broad and impactful field of organosilicon chemistry. Organosilicon compounds, which contain carbon-silicon bonds, have become indispensable in organic synthesis. sigmaaldrich.com The silicon atom can influence the electronic properties and reactivity of the molecule, often serving as a protecting group, a directing group in reactions, or a precursor for other functional groups. sigmaaldrich.comcymitquimica.com The trimethylsilyl group, in particular, is known for its steric bulk and its ability to stabilize adjacent carbocations or carbanions.

Historical Trajectories of Research Involving Functionalized Naphthalene Derivatives

Research into functionalized naphthalene derivatives has a rich history, driven by their prevalence in natural products and their utility as synthetic intermediates. bldpharm.comnist.gov Early studies focused on understanding the substitution patterns of the naphthalene ring and the synthesis of simple derivatives like naphthols and naphthoic acids. bldpharm.com Over time, the focus shifted towards more complex and highly functionalized naphthalenes with specific applications in mind.

The development of cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized aromatic compounds, including naphthalenes. These methods allowed for the precise introduction of a wide array of substituents, leading to the creation of novel materials and drug candidates. sigmaaldrich.com The incorporation of organosilicon moieties into naphthalene structures is a more recent development, reflecting the broader trend of using silicon-based reagents to achieve new synthetic transformations.

Current Academic Relevance and Prospective Research Avenues for 1-Naphthalenemethanol, 2-(trimethylsilyl)-

While direct research on 1-Naphthalenemethanol, 2-(trimethylsilyl)- is not widely published, its structure suggests several promising areas for future investigation. The interplay between the naphthalene ring, the hydroxymethyl group, and the trimethylsilyl substituent could lead to unique reactivity and applications.

Potential Research Directions:

Advanced Organic Synthesis: The compound could serve as a versatile building block in the synthesis of complex organic molecules. The trimethylsilyl group could be used to direct further functionalization of the naphthalene ring or could be transformed into other functional groups.

Materials Science: Naphthalene-based materials are known for their optical and electronic properties. The introduction of a silicon atom could modulate these properties, potentially leading to new organic light-emitting diodes (OLEDs), sensors, or semiconductors.

Medicinal Chemistry: The naphthalene scaffold is present in numerous drugs. nist.gov Investigating the biological activity of silylated naphthalene derivatives like this one could lead to the discovery of new therapeutic agents.

Data on Related Compounds:

To provide context, the following table presents data for the parent compound, 1-Naphthalenemethanol. This data can serve as a baseline for estimating the properties of its silylated derivative.

| Property | Value for 1-Naphthalenemethanol | Source |

| Molecular Formula | C₁₁H₁₀O | chemicalbook.comcymitquimica.com |

| Molecular Weight | 158.20 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 61-63 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 301 °C at 715 mmHg | chemicalbook.comsigmaaldrich.com |

| Appearance | White to off-white solid | cymitquimica.com |

It is important to note that the addition of the trimethylsilyl group would increase the molecular weight and likely alter the melting and boiling points of the compound.

Structure

3D Structure

Properties

CAS No. |

648894-97-7 |

|---|---|

Molecular Formula |

C14H18OSi |

Molecular Weight |

230.38 g/mol |

IUPAC Name |

(2-trimethylsilylnaphthalen-1-yl)methanol |

InChI |

InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3 |

InChI Key |

LINWPJWHPKQWOS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthalenemethanol, 2 Trimethylsilyl

Strategies for Carbon-Silicon Bond Formation in Naphthalene (B1677914) Scaffolds

Introducing a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), onto a naphthalene ring can be accomplished through several methods. The choice of strategy often depends on the desired regiochemistry and the functional groups already present on the substrate.

A robust and widely used method for the regioselective synthesis of silylated naphthalenes involves the metalation of a halogenated precursor followed by quenching with an electrophilic silicon source. This approach offers excellent control over the position of silylation.

For the synthesis of a 2-silylated naphthalene, the process would typically begin with 2-bromonaphthalene. This starting material can undergo a lithium-halogen exchange reaction upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 2-naphthyllithium intermediate is then reacted with a suitable silyl halide, most commonly trimethylsilyl chloride (TMSCl), to yield the desired 2-(trimethylsilyl)naphthalene.

Table 1: Key Reagents in Halogen-Metal Exchange Silylation

| Reagent Role | Example Compound | Function |

|---|---|---|

| Starting Material | 2-Bromonaphthalene | Provides the naphthalene scaffold with a handle for metalation. |

| Metalating Agent | n-Butyllithium | Effects the lithium-halogen exchange to form an organolithium intermediate. |

| Silicon Electrophile | Trimethylsilyl chloride | Reacts with the organolithium species to form the C-Si bond. |

An alternative strategy is directed ortho-metalation, where a functional group on the naphthalene ring directs deprotonation to an adjacent position. However, for achieving 2-silylation, the halogen-metal exchange pathway starting from 2-bromonaphthalene is often more direct and unambiguous.

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, including silylation. nih.gov These methods avoid the need for pre-functionalized substrates like halo-naphthalenes, offering a more atom-economical route.

Iridium-based catalysts have shown particular promise in directing the silylation of C-H bonds. nih.govnih.govescholarship.org The regioselectivity of these reactions is typically controlled by a directing group on the substrate. Of high relevance to the synthesis of the target molecule is the formal hydroxyl-directed ortho-silylation of benzyl (B1604629) alcohol derivatives. scispace.comnih.gov In this type of reaction, a hydroxymethyl group (-CH₂OH) at the C1 position of naphthalene can direct an iridium catalyst to activate and silylate the ortho C-H bond at the C2 position. The reaction typically employs a hydrosilane in the presence of a hydrogen acceptor.

Table 2: Components of a Directed C-H Silylation Reaction

| Component | Example | Role in Reaction |

|---|---|---|

| Catalyst Precursor | [Ir(cod)OMe]₂ | Source of the active iridium catalyst. |

| Ligand | 1,10-Phenanthroline | Modifies the catalytic activity and stability of the iridium center. |

| Silyl Source | Diethylsilane (H₂SiEt₂) | Provides the silyl group for the C-H functionalization. |

| Hydrogen Acceptor | Norbornene | Removes H₂ generated during the catalytic cycle, driving the reaction forward. |

This strategy represents a highly efficient and elegant approach, as it could potentially install the silyl group at the desired C2 position on a substrate that already contains the C1 methanol (B129727) functionality.

Approaches for Introducing the Methanol Functionality at the Naphthalene C1 Position

The 1-naphthalenemethanol moiety consists of a hydroxymethyl group (-CH₂OH) at the C1 position of the naphthalene ring. This functional group is typically installed by the reduction of a carbonyl group at the same position.

The most common precursors for the synthesis of 1-naphthalenemethanol are 1-naphthaldehyde (B104281) and 1-naphthoic acid or its derivatives. solubilityofthings.comgoogle.com These precursors can be reliably reduced to the corresponding primary alcohol using standard reducing agents.

Reduction of 1-Naphthaldehyde: Aldehydes are readily reduced to primary alcohols using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol or methanol is a highly effective and common choice for this transformation due to its selectivity and ease of handling.

Reduction of 1-Naphthoic Acid and its Esters: Carboxylic acids and their esters require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is the standard reagent for this conversion. The reaction must be performed under anhydrous conditions, followed by a careful aqueous workup to neutralize the reactive hydride species and protonate the resulting alkoxide.

Reduction of 1-Naphthoyl Chloride: 1-Naphthoic acid can be converted to the more reactive 1-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). guidechem.com The resulting acyl chloride can then be reduced to 1-naphthalenemethanol using either LiAlH₄ or NaBH₄.

While the reduction of C1 carbonyl precursors is the direct route to the primary alcohol, organometallic reagents are central to constructing the precursors themselves. For instance, 1-naphthaldehyde can be synthesized by reacting a 1-naphthyl organometallic species with a formylating agent. A common method involves the reaction of 1-naphthyllithium or a 1-naphthyl Grignard reagent (1-Naphthyl-MgBr) with an electrophile like N,N-dimethylformamide (DMF), followed by an acidic workup to hydrolyze the intermediate and reveal the aldehyde. This aldehyde can then be reduced as described previously to yield 1-naphthalenemethanol.

Chemo- and Regioselective Synthesis of 1-Naphthalenemethanol, 2-(trimethylsilyl)-

The synthesis of the specific target molecule, 1-Naphthalenemethanol, 2-(trimethylsilyl)-, requires a strategy that compatibly combines the reactions described above while ensuring the correct 1,2-substitution pattern. Two primary retrosynthetic pathways can be envisioned.

Pathway A: Silylation Followed by Functionalization

This approach involves first establishing the 2-(trimethylsilyl)naphthalene core and then introducing the hydroxymethyl group at the C1 position.

Silylation: Start with 2-bromonaphthalene. Perform a lithium-halogen exchange with t-BuLi and quench with trimethylsilyl chloride to produce 2-(trimethylsilyl)naphthalene.

C1-Functionalization: The next step is to introduce a carbonyl group at the C1 position. This can be achieved by a second metalation reaction. Treatment of 2-(trimethylsilyl)naphthalene with a strong base like n-BuLi could lead to deprotonation at one of the alpha positions (C1 or C8). Achieving selectivity for the C1 position is critical. Quenching the resulting anion with CO₂ would yield 2-(trimethylsilyl)-1-naphthoic acid, while quenching with DMF would yield 2-(trimethylsilyl)-1-naphthaldehyde.

Reduction: The final step involves the reduction of the carbonyl group using an appropriate reducing agent (e.g., LiAlH₄ for the acid or NaBH₄ for the aldehyde) to afford the target compound, 1-Naphthalenemethanol, 2-(trimethylsilyl)-.

Pathway B: Functionalization Followed by Silylation

This alternative and more modern approach begins with the C1 functional group in place and uses it to direct the silylation.

Precursor Synthesis: Synthesize or obtain 1-naphthalenemethanol.

Directed C-H Silylation: Subject 1-naphthalenemethanol to an iridium-catalyzed C-H activation reaction. scispace.comnih.gov The hydroxymethyl group at C1 is expected to act as a directing group, guiding the catalyst to selectively activate the C-H bond at the ortho (C2) position. In the presence of a hydrosilane and a hydrogen acceptor, this would directly install the silyl group at the desired location, yielding 1-Naphthalenemethanol, 2-(trimethylsilyl)- in a single, highly efficient step.

This second pathway, leveraging transition metal-catalyzed C-H activation, represents a more advanced and potentially more efficient strategy, minimizing the number of synthetic steps and avoiding issues with regioselectivity in the functionalization of an already substituted naphthalene ring.

Stereoselective Synthesis of Chiral Analogues or Enantiomers

The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. For a molecule like 1-Naphthalenemethanol, 2-(trimethylsilyl)-, the stereogenic center is the carbon atom bearing the hydroxyl group. The stereoselective synthesis of its chiral analogues or enantiomers can be approached through several established asymmetric methodologies. A prominent and effective strategy involves the asymmetric addition of a nucleophile to a prochiral carbonyl precursor, in this case, 2-(trimethylsilyl)-1-naphthaldehyde.

Catalytic asymmetric addition of organozinc reagents to aldehydes has emerged as a reliable method for the synthesis of chiral secondary alcohols. nih.govnih.gov This transformation is typically mediated by a chiral catalyst, often a derivative of 1,1'-bi-2-naphthol (BINOL), which creates a chiral environment around the reacting species, thereby directing the incoming nucleophile to one face of the aldehyde. nih.gov

For the synthesis of a chiral analogue of 1-Naphthalenemethanol, 2-(trimethylsilyl)-, a hypothetical synthetic pathway would involve the reaction of 2-(trimethylsilyl)-1-naphthaldehyde with an organozinc reagent, such as diethylzinc or diphenylzinc, in the presence of a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. Modified BINOL ligands, for instance, have been shown to be highly effective in the asymmetric addition of diphenylzinc to various aldehydes, yielding chiral benzylic alcohols with high enantiomeric excess (ee). nih.gov

A plausible reaction scheme is depicted below:

The success of this approach hinges on the careful optimization of reaction conditions, including the choice of solvent, temperature, and the specific structure of the chiral catalyst. The steric and electronic properties of the trimethylsilyl group at the 2-position of the naphthalene ring would also be expected to influence the stereochemical outcome of the reaction.

The following interactive data table summarizes representative results for the asymmetric addition of organozinc reagents to aromatic aldehydes, which serve as a model for the proposed synthesis of chiral 2-(trimethylsilyl)-1-naphthalenemethanol analogues.

| Aldehyde Substrate | Organozinc Reagent | Chiral Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Diethylzinc | Pinane-based aminodiol | Toluene | 0 | 95 | 87 (R) | mdpi.com |

| 1-Naphthaldehyde | Diphenylzinc | (R)-3,3'-Dianisyl-BINOL | Toluene | 25 | 92 | 96 (R) | nih.gov |

| 2-Naphthaldehyde | Diethylzinc | H8-BINOL-amine derivative | Toluene | 25 | 98 | 95 (S) | nih.gov |

| Benzaldehyde | Diethylzinc | (1R,2S)-N-methylephedrine | Toluene | 0 | 89 | 91 (R) | nih.gov |

Green Chemistry Principles in the Synthesis of Naphthalenemethanol Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. In the context of synthesizing naphthalenemethanol derivatives, and specifically the silylation step to introduce the trimethylsilyl ether, several green chemistry strategies can be employed. These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key area for the application of green chemistry is in the silylation of the hydroxyl group. Traditional silylation methods often employ reactive silyl halides, such as trimethylsilyl chloride, in the presence of a tertiary amine base, which can lead to the formation of stoichiometric amounts of ammonium salt waste. ut.ac.ir Greener alternatives focus on the use of less hazardous silylating agents and the implementation of catalytic, solvent-free, or reusable catalyst systems.

Hexamethyldisilazane (HMDS) is a more environmentally benign silylating agent compared to silyl halides, as the only byproduct of the reaction is ammonia, which is volatile and can be easily removed. ut.ac.irsemanticscholar.org While the reactivity of HMDS is lower, its efficiency can be significantly enhanced by the use of a catalyst.

Heterogeneous catalysts offer significant advantages from a green chemistry perspective, as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. semanticscholar.orgsyrris.com Materials such as H-β zeolite and silica chloride have been shown to be effective catalysts for the silylation of alcohols with HMDS. ut.ac.irsemanticscholar.org These solid acid catalysts can activate the HMDS, facilitating the silylation reaction under milder conditions.

Solvent-free reaction conditions represent another important green chemistry approach. ut.ac.irsemanticscholar.orgrsc.org By eliminating the need for a solvent, this approach reduces waste, minimizes potential environmental contamination, and can simplify the purification process. The silylation of alcohols, including sterically hindered ones, has been successfully carried out under solvent-free conditions, often with improved efficiency compared to solution-phase reactions. rsc.org

The dehydrogenative silylation of alcohols, which involves the reaction of an alcohol with a hydrosilane in the presence of a catalyst to produce a silyl ether and hydrogen gas, is another green alternative. gelest.com This method is atom-economical and avoids the formation of salt byproducts.

The following interactive data table compares different silylation methods for alcohols based on green chemistry principles.

| Silylation Method | Silylating Agent | Catalyst | Solvent | Key Green Advantages | Reference |

| Conventional | Trimethylsilyl chloride/Amine | None | Dichloromethane | - | ut.ac.ir |

| Heterogeneous Catalysis | Hexamethyldisilazane (HMDS) | H-β zeolite | Solvent-free | Reusable catalyst, no solvent waste, ammonia as byproduct | semanticscholar.org |

| Heterogeneous Catalysis | Hexamethyldisilazane (HMDS) | Silica chloride (SiO2-Cl) | Solvent-free | Reusable catalyst, no solvent waste, ammonia as byproduct | ut.ac.ir |

| Solvent-free | Trimethylsilyl chloride | Imidazole | Solvent-free | No solvent waste, high efficiency for hindered alcohols | rsc.org |

| Dehydrogenative Silylation | Triethylsilane | Ruthenium complex | Toluene | Atom-economical (H2 byproduct), avoids salt waste | gelest.com |

By adopting these green chemistry principles, the synthesis of 1-Naphthalenemethanol, 2-(trimethylsilyl)- and its derivatives can be achieved in a more sustainable and environmentally responsible manner.

Chemical Transformations and Reactivity of 1 Naphthalenemethanol, 2 Trimethylsilyl

Reactions Involving the Methanol (B129727) Functionality of 1-Naphthalenemethanol, 2-(trimethylsilyl)-

The hydroxyl group of the methanol substituent is a key site for various chemical modifications, including oxidation, etherification, esterification, and dehydration.

Oxidation Reactions and Subsequent Derivatizations

The primary alcohol of 1-Naphthalenemethanol, 2-(trimethylsilyl)- can be oxidized to the corresponding aldehyde, 2-(trimethylsilyl)-1-naphthaldehyde. This transformation is a critical step for introducing further functionalization. The resulting aldehyde can then undergo a variety of derivatization reactions, which are common for aldehydes in organic chemistry. nih.gov

A range of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity.

Table 1: Oxidation of 1-Naphthalenemethanol, 2-(trimethylsilyl)-

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-(trimethylsilyl)-1-naphthaldehyde |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 2-(trimethylsilyl)-1-naphthaldehyde |

| Dess-Martin periodinane | 2-(trimethylsilyl)-1-naphthaldehyde |

The resulting 2-(trimethylsilyl)-1-naphthaldehyde is a valuable intermediate. For example, it can participate in Wittig reactions to form alkenes, reductive amination to produce amines, and reactions with organometallic reagents to yield secondary alcohols.

Etherification and Esterification Strategies

The hydroxyl group of 1-Naphthalenemethanol, 2-(trimethylsilyl)- can be converted into ethers and esters through various established protocols.

Etherification:

Under basic conditions, deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yields the corresponding ether. This Williamson ether synthesis is a standard method for introducing a variety of alkyl or aryl groups.

Esterification:

Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is highly effective. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) also facilitates the formation of esters from carboxylic acids.

Table 2: Etherification and Esterification Reactions

| Reagent(s) | Reaction Type | Product |

| 1. NaH; 2. CH₃I | Etherification | 1-(Methoxymethyl)-2-(trimethylsilyl)naphthalene |

| CH₃COOH, H₂SO₄ (cat.) | Esterification | (2-(trimethylsilyl)naphthalen-1-yl)methyl acetate |

| (CH₃CO)₂O, Pyridine | Esterification | (2-(trimethylsilyl)naphthalen-1-yl)methyl acetate |

Dehydration and Elimination Pathways Leading to Olefins

The dehydration of 1-Naphthalenemethanol, 2-(trimethylsilyl)- to form the corresponding olefin, 1-methylene-2-(trimethylsilyl)-1,2-dihydronaphthalene, can be induced under acidic conditions. sigmaaldrich.com Strong protic acids like sulfuric acid or phosphoric acid, often with heating, can promote the elimination of water. The stability of the resulting conjugated system drives this reaction.

Transformations Involving the Trimethylsilyl (B98337) Group at the Naphthalene (B1677914) C2 Position

The trimethylsilyl (TMS) group at the C2 position is not merely a passive substituent; it plays an active role in directing further functionalization of the naphthalene ring and can be selectively removed when no longer needed. wikipedia.org

Selective Desilylation Reactions

The carbon-silicon bond of the trimethylsilyl group is susceptible to cleavage under specific conditions, allowing for its removal to yield the parent 1-naphthalenemethanol. This process, known as desilylation or protodesilylation, is often achieved using fluoride (B91410) ion sources or strong acids.

Common reagents for desilylation include:

Tetrabutylammonium fluoride (TBAF): A widely used reagent that provides a soluble source of fluoride ions in organic solvents.

Hydrofluoric acid (HF): Often used in a pyridine solution (HF-pyridine) or as an aqueous solution.

Trifluoroacetic acid (TFA): A strong acid that can effect desilylation, often at elevated temperatures.

The ease of desilylation makes the trimethylsilyl group an excellent temporary protecting or directing group. wikipedia.org

Trimethylsilyl Group as a Directing or Activating Moiety in Naphthalene Functionalization

The trimethylsilyl group can act as a versatile handle for introducing other functional groups at the C2 position. wikipedia.orgresearchgate.net This is often achieved through ipso-substitution reactions, where an incoming electrophile replaces the TMS group. This strategy allows for regioselective functionalization that might be difficult to achieve through direct electrophilic aromatic substitution on the unsubstituted naphthalene core. rsc.org

For instance, electrophilic halogenating agents like iodine monochloride (ICl) or bromine can replace the TMS group to introduce iodine or bromine at the C2 position. researchgate.net This provides a pathway to 2-halo-1-naphthalenemethanol derivatives, which are themselves valuable synthetic intermediates.

Furthermore, the TMS group can influence the regioselectivity of reactions at other positions on the naphthalene ring through steric and electronic effects. researchgate.net While direct C-H functionalization of naphthalenes can be challenging to control, the presence of a bulky TMS group can direct incoming reagents to less sterically hindered positions. researchgate.net

Table 3: Transformations Involving the Trimethylsilyl Group

| Reagent(s) | Transformation Type | Product |

| Tetrabutylammonium fluoride (TBAF) | Desilylation | 1-Naphthalenemethanol |

| Iodine monochloride (ICl) | Ipso-substitution | 2-Iodo-1-naphthalenemethanol |

| Bromine (Br₂) | Ipso-substitution | 2-Bromo-1-naphthalenemethanol |

Silicon-Mediated Rearrangement Processes

One of the key reactivity patterns of 1-naphthalenemethanol, 2-(trimethylsilyl)- involves silicon-mediated rearrangements, most notably the Brook rearrangement. This process is a type of intramolecular [1,n] anionic migration of a silyl (B83357) group from a carbon atom to an oxygen atom. organic-chemistry.orgwikipedia.org In the case of 1-naphthalenemethanol, 2-(trimethylsilyl)-, a researchgate.netnih.gov-Brook rearrangement can occur.

The rearrangement is typically initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the resulting alkoxide on the adjacent silicon atom, leading to the formation of a pentacoordinate silicon intermediate. wikipedia.org Subsequent cleavage of the carbon-silicon bond results in the formation of a carbanion and a silyl ether. The strong thermodynamic driving force for this rearrangement is the formation of the highly stable silicon-oxygen bond. organic-chemistry.org

The general mechanism can be depicted as follows:

Deprotonation: A base removes the proton from the hydroxymethyl group, forming an alkoxide.

Intramolecular Attack: The negatively charged oxygen attacks the silicon atom.

Rearrangement: A pentacoordinate silicon transition state is formed, followed by the cleavage of the C-Si bond to yield a silyl ether and a carbanion.

Protonation: The carbanion is subsequently quenched by a proton source.

This rearrangement has significant implications for the synthetic utility of 1-naphthalenemethanol, 2-(trimethylsilyl)-, as it allows for the transformation of the initial structure into a silyl ether derivative, which can then undergo further reactions.

Reactions on the Naphthalene Ring System Modulated by Substituents

The hydroxymethyl (-CH₂OH) and trimethylsilyl (-Si(CH₃)₃) groups on the naphthalene ring of 1-naphthalenemethanol, 2-(trimethylsilyl)- play a crucial role in directing the regioselectivity of reactions on the aromatic core.

Electrophilic Aromatic Substitution Patterns

In general, electrophilic aromatic substitution on the naphthalene ring is kinetically favored at the C1 (α) position over the C2 (β) position due to the greater stability of the carbocation intermediate formed during the reaction. echemi.com However, the directing effects of the existing substituents must be considered.

The hydroxymethyl group is generally considered a weakly activating, ortho, para-directing group. The trimethylsilyl group can exert a more complex influence. While silicon is more electropositive than carbon, and alkylsilyl groups can be weakly activating, they can also direct electrophiles to the ipso-position (the carbon to which the silyl group is attached), followed by desilylation.

Considering the substitution pattern of 1-naphthalenemethanol, 2-(trimethylsilyl)-, the directing effects of the two substituents would influence the position of further electrophilic attack. The C1-hydroxymethyl group would activate the ortho (C2 and C8a) and para (C4 and C5) positions. The C2-trimethylsilyl group would also influence the substitution pattern. The interplay of these directing effects, along with steric hindrance, will determine the final regiochemical outcome of electrophilic substitution reactions.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -CH₂OH | C1 | Weakly Activating | ortho, para |

| -Si(CH₃)₃ | C2 | Weakly Activating/Complex | ipso, ortho, para |

Metalation and Subsequent Functionalization of the Naphthalene Core

The presence of the hydroxymethyl group in 1-naphthalenemethanol, 2-(trimethylsilyl)- allows for directed ortho-metalation. This reaction typically involves the use of a strong base, such as an organolithium reagent, to deprotonate a position ortho to the directing group. In this molecule, the hydroxymethyl group at C1 can direct metalation to the C8 position.

The general process involves:

Coordination of the organolithium reagent to the oxygen of the hydroxymethyl group.

Deprotonation of the sterically accessible and electronically activated C8 position.

Formation of an aryllithium species.

This newly formed organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C8 position, leading to the synthesis of highly substituted naphthalene derivatives. This strategy provides a powerful tool for the regioselective functionalization of the naphthalene core.

Cascade and Multicomponent Reactions Incorporating 1-Naphthalenemethanol, 2-(trimethylsilyl)-

While specific examples of cascade or multicomponent reactions directly employing 1-naphthalenemethanol, 2-(trimethylsilyl)- as a starting material are not extensively documented in the provided search results, its structural motifs suggest potential for such applications. The combination of the nucleophilic hydroxyl group, the reactive C-Si bond, and the aromatic naphthalene scaffold could enable its participation in complex, one-pot transformations.

For instance, a cascade reaction could be initiated by a reaction at the hydroxymethyl group, which then triggers a subsequent transformation involving the trimethylsilyl group or the naphthalene ring. The development of such reactions would offer an efficient pathway to complex polycyclic aromatic compounds. The synthesis of multisubstituted naphthalenes is an active area of research, with methods like consecutive aryne reactions and ruthenium-catalyzed three-component tandem functionalizations being developed. researchgate.netrsc.org

Lack of Scientific Literature on 1-Naphthalenemethanol, 2-(trimethylsilyl)-

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is a significant lack of specific research data and publications pertaining to the chemical compound 1-Naphthalenemethanol, 2-(trimethylsilyl)- . Consequently, it is not possible to provide a detailed and scientifically accurate article on the mechanistic investigations of its reactions as requested.

The performed searches for mechanistic pathways, reaction intermediates, kinetic and thermodynamic data, the role of catalysis, and stereochemical outcomes for this specific compound did not yield any direct results. The available literature focuses on related but distinct compounds, such as the parent molecule 1-naphthalenemethanol, other naphthalene derivatives, or general reactions of classes of compounds like benzylic alcohols and aryl silanes.

While general principles of reactivity for the functional groups present in 1-Naphthalenemethanol, 2-(trimethylsilyl)- (a benzylic alcohol and an aryl trimethylsilyl group) are established in organic chemistry, applying these generalities to this specific, unstudied molecule would be speculative. Providing detailed, evidence-based information on reaction mechanisms, intermediates, and other specific aspects outlined in the request is not feasible without dedicated research on the compound .

Therefore, the sections and subsections of the requested article, including:

Mechanistic Investigations of Reactions Involving 1 Naphthalenemethanol, 2 Trimethylsilyl

Stereochemical Outcomes and Chiral Induction Mechanisms

cannot be populated with scientifically accurate and verifiable information at this time due to the absence of published studies on 1-Naphthalenemethanol, 2-(trimethylsilyl)-.

Applications of 1 Naphthalenemethanol, 2 Trimethylsilyl in Advanced Organic Synthesis

As a Precursor for Complex Naphthalene-Based Structures

The compound 1-Naphthalenemethanol, 2-(trimethylsilyl)- serves as an excellent starting material for the synthesis of highly substituted and complex naphthalene-based structures. The trimethylsilyl (B98337) group at the 2-position is a particularly valuable tool for regioselective functionalization. It can act as a removable protecting group or as a directing group for electrophilic substitution at the ipso-position.

One of the key strategies for elaborating the naphthalene (B1677914) core is through ipso-substitution, where the trimethylsilyl group is replaced by a variety of electrophiles. This approach provides a reliable method for introducing functionality specifically at the 2-position, which can be challenging to achieve through direct electrophilic aromatic substitution on an unsubstituted naphthalene ring. wordpress.comlibretexts.org The reaction of 2-silylated naphthalenes with electrophiles like halogens (e.g., I₂, Br₂) can lead to the corresponding 2-halonaphthalenes. nih.gov These halogenated naphthalenes are themselves versatile intermediates for further diversification via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. researchgate.net

Furthermore, the trimethylsilyl group can facilitate directed ortho-metalation (DoM). organic-chemistry.orgbaranlab.orgwikipedia.org While the hydroxymethyl group is not a classical directing group for DoM, it can be protected or modified to a more potent directing group, such as an O-carbamate. nih.gov This would direct lithiation to the 3-position, allowing for the introduction of a third substituent with high regiocontrol. The subsequent removal or transformation of the trimethylsilyl group provides access to a diverse array of polysubstituted naphthalenes.

The hydroxymethyl group at the 1-position provides a convenient handle for chain extension and the construction of more elaborate structures. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of subsequent reactions, including Wittig reactions, reductive aminations, and amide bond formations. nih.gov Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or a halide, to enable nucleophilic substitution reactions. The combination of these transformations on both the silyl (B83357) and the hydroxymethyl groups allows for a modular and highly controlled approach to complex naphthalene-containing targets. chemistryviews.org

Utilization in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. ijpsjournal.comnih.govresearchgate.net These compounds exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific substitution pattern of 1-Naphthalenemethanol, 2-(trimethylsilyl)- makes it a valuable intermediate in the synthesis of such molecules.

The ability to selectively functionalize the naphthalene ring at the 2-position via the trimethylsilyl group is of significant interest for structure-activity relationship (SAR) studies. nih.gov For instance, in the development of combretastatin (B1194345) analogues, the nature and position of substituents on the naphthalene ring have been shown to be critical for cytotoxic activity. nih.gov The use of silylated precursors allows for the systematic introduction of various functionalities at this position to optimize biological activity.

The hydroxymethyl group can also be a key pharmacophoric element or a precursor to one. For example, it can be incorporated into ester or ether linkages, which are common motifs in drug molecules. The synthesis of various naphthalene-based anticancer agents often involves the manipulation of functional groups at the 1- and 2-positions of the naphthalene core. nih.gov

Role as a Chiral Auxiliary or Ligand Precursor

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The naphthalene backbone, with its rigid and well-defined geometry, is a common feature in many successful chiral ligands. 1-Naphthalenemethanol, 2-(trimethylsilyl)- presents an attractive starting point for the synthesis of novel chiral ligands.

The hydroxymethyl group at the 1-position can be a key anchoring point for the introduction of chirality. For example, it can be resolved to obtain enantiomerically pure forms of the alcohol, which can then be used as chiral building blocks. Alternatively, the alcohol can be derivatized with chiral auxiliaries or converted into a coordinating group, such as a phosphine (B1218219) or an amine.

The presence of the bulky trimethylsilyl group at the 2-position can play a crucial role in creating a well-defined chiral environment around a metal center. The steric hindrance provided by the silyl group can influence the stereochemical outcome of a catalyzed reaction by controlling the approach of the substrate to the catalytic site. nih.gov

The synthesis of chiral ligands often involves a multi-step sequence, and the ability to selectively functionalize the naphthalene core is highly advantageous. nih.gov For example, after the introduction of a chiral moiety at the hydroxymethyl group, the trimethylsilyl group could be replaced with another coordinating atom or group through ipso-substitution, leading to the formation of a bidentate or tridentate chiral ligand. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific asymmetric transformation.

Application in Method Development for Novel Synthetic Transformations

The unique electronic and steric properties of 1-Naphthalenemethanol, 2-(trimethylsilyl)- make it a valuable substrate for the development and validation of new synthetic methodologies. The presence of both a nucleophilic alcohol and a synthetically versatile silyl group on a rigid aromatic scaffold allows for the exploration of novel reaction pathways and the demonstration of the scope and limitations of new catalytic systems.

For instance, the development of new methods for C-H bond functionalization can be tested on this molecule. The naphthalene core presents several distinct C-H bonds with different reactivities, and the presence of the directing silyl group and the reactive hydroxymethyl group can influence the regioselectivity of such transformations. nih.gov

Furthermore, the trimethylsilyl group itself can be the subject of new reaction development. While desilylation is a common transformation, the development of new, milder, or more selective methods for cleaving the C-Si bond is an ongoing area of research. organic-chemistry.org1-Naphthalenemethanol, 2-(trimethylsilyl)- can serve as a benchmark substrate to evaluate the efficiency and functional group tolerance of such new methods.

The compound can also be employed in the investigation of tandem or domino reactions, where multiple bond-forming events occur in a single operation. acs.org For example, a reaction sequence could be envisioned that involves an initial transformation at the hydroxymethyl group, followed by a subsequent functionalization at the silylated position, all in one pot. The development of such efficient and atom-economical processes is a major goal in modern organic synthesis. organic-chemistry.org

Integration into Material Science Precursors or Functional Organic Frameworks

Naphthalene-based compounds are of significant interest in materials science due to their unique photophysical and electronic properties. They are often incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net The defined structure and potential for extensive π-conjugation make the naphthalene core an excellent building block for functional organic materials.

1-Naphthalenemethanol, 2-(trimethylsilyl)- can serve as a key precursor for the synthesis of such materials. The hydroxymethyl group provides a reactive handle for polymerization or for grafting the molecule onto a surface. The trimethylsilyl group can be used to tune the electronic properties of the resulting material or to facilitate its processing and solubility.

Furthermore, silyl groups are known to be precursors for the formation of silicon-containing materials, such as siloxanes. nih.gov The controlled hydrolysis and condensation of silylated naphthalene precursors could lead to the formation of hybrid organic-inorganic materials with novel properties.

Computational and Theoretical Studies of 1 Naphthalenemethanol, 2 Trimethylsilyl

Quantum Chemical Calculations of Electronic Structure and Bonding

A foundational aspect of understanding any chemical compound is the detailed analysis of its electronic structure and the nature of its chemical bonds. For 1-Naphthalenemethanol, 2-(trimethylsilyl)-, this would involve sophisticated quantum chemical calculations, most commonly employing Density Functional Theory (DFT).

Such calculations would aim to elucidate the distribution of electron density within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. 1-Naphthalenemethanol, 2-(trimethylsilyl)- possesses several rotatable bonds, including the C-C bond connecting the methanol (B129727) group to the naphthalene (B1677914) ring and the C-Si bonds of the trimethylsilyl (B98337) group. Conformational analysis is the systematic study of the different spatial arrangements of the atoms that can be achieved through these rotations.

Computational methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This information is vital as the conformation of a molecule can significantly impact its physical and chemical properties.

To explore the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's flexibility and how it might behave in different environments. These simulations can reveal how the molecule vibrates, rotates, and interacts with its surroundings, offering a more realistic picture than static models.

Prediction of Reactivity and Selectivity via Computational Modeling

A significant advantage of computational chemistry is its ability to predict how a molecule will behave in a chemical reaction. For 1-Naphthalenemethanol, 2-(trimethylsilyl)-, computational modeling could predict its reactivity towards various reagents and the likely products of such reactions.

By mapping the molecule's electrostatic potential, researchers can identify sites that are prone to attack by electrophiles or nucleophiles. The introduction of the trimethylsilyl group at the 2-position of the naphthalene ring is expected to have a significant directing effect on substitution reactions, and computational models could quantify this effect.

Furthermore, computational methods can be used to model the transition states of potential reactions. By calculating the energy of these transition states, the activation energy for different reaction pathways can be determined, allowing for the prediction of which reactions are most likely to occur and with what selectivity.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of a molecule is often heavily influenced by its interactions with other molecules, including those of a solvent. Computational studies can provide a detailed picture of the intermolecular forces at play for 1-Naphthalenemethanol, 2-(trimethylsilyl)-.

Computational models can also simulate the effect of different solvents on the molecule's conformation and reactivity. By explicitly including solvent molecules in the calculations or by using continuum solvent models, researchers can predict how the properties of the solvent will influence the behavior of 1-Naphthalenemethanol, 2-(trimethylsilyl)-, providing a more complete understanding of its chemistry in a realistic setting.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Naphthalenemethanol, 2 Trimethylsilyl and Its Derivatives

Advanced Spectroscopic Techniques for Mechanistic and Conformational Studies (e.g., in-situ NMR, time-resolved IR)

Advanced spectroscopic methods are indispensable for probing the dynamic nature of molecules in solution. Techniques like in-situ Nuclear Magnetic Resonance (NMR) and time-resolved Infrared (IR) spectroscopy allow researchers to observe reactions and conformational changes as they happen, providing a wealth of mechanistic information that is unattainable from the analysis of starting materials and final products alone.

In-situ NMR Spectroscopy would be a powerful tool for studying the reaction kinetics and mechanisms involving 1-Naphthalenemethanol, 2-(trimethylsilyl)-. By monitoring the reaction mixture directly in the NMR tube, one can track the disappearance of reactants, the appearance of products, and the formation of transient intermediates. For instance, in a reaction involving the hydroxyl group, changes in the chemical shift of the methylene (-CH₂OH) protons and the adjacent aromatic protons would be observed in real-time. Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to study the conformational preferences of the molecule in solution. mdpi.com These studies can reveal through-space interactions, for example, between the trimethylsilyl (B98337) (TMS) group and the naphthalene (B1677914) ring protons, providing insight into the rotational freedom and steric hindrance around the C-Si and C-C bonds. mdpi.comethz.ch

Time-resolved IR (TR-IR) Spectroscopy offers complementary information by monitoring changes in vibrational frequencies on very fast timescales, from nanoseconds to milliseconds. spectroscopyonline.com This technique is particularly useful for studying short-lived excited states or reaction intermediates. For 1-Naphthalenemethanol, 2-(trimethylsilyl)-, TR-IR could be used to study photochemical reactions. Upon UV irradiation, changes in the characteristic IR bands—such as the O-H stretch of the alcohol, the Si-C stretches of the TMS group, and the C=C stretches of the naphthalene ring—could be monitored to understand the structural evolution of the molecule during the reaction. spectroscopyonline.comnist.gov The introduction of the bulky trimethylsilyl group can influence the electronic structure and steric environment of the naphthalene system, which in turn affects its photophysical properties. nih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination

For 1-Naphthalenemethanol, X-ray diffraction analysis reveals a monoclinic crystal system. mdpi.com The molecule is nearly planar, with the exception of the hydroxyl group. nih.gov In the crystal lattice, molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains. nih.gov

The introduction of a 2-(trimethylsilyl)- group would be expected to significantly alter this crystal packing. The bulky TMS group would introduce steric hindrance, likely disrupting the planar stacking and the hydrogen bonding patterns observed in the parent compound. nih.gov This could lead to a different crystal system and unit cell parameters. The precise bond lengths and angles involving the silicon atom and the naphthalene ring would be of key interest, providing experimental validation for theoretical calculations of steric strain and electronic effects.

Table 1: Crystallographic Data for 1-Naphthalenemethanol (Parent Compound) This interactive table summarizes the known crystallographic parameters for 1-Naphthalenemethanol, which serves as a reference for predicting the structure of its trimethylsilyl derivative.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₀O | nih.gov |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 4.9306 | nih.gov |

| b (Å) | 15.7882 | nih.gov |

| c (Å) | 21.0651 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. researchgate.net When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful technique for monitoring reaction progress, identifying byproducts, and detecting transient intermediates. nih.govnih.gov

The derivatization of molecules with silylating agents is a common strategy in MS analysis to increase volatility and thermal stability. researchgate.netnih.gov In the case of 1-Naphthalenemethanol, 2-(trimethylsilyl)-, the TMS group is already part of the core structure. Its electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern would be highly informative. Key fragments would likely arise from:

Loss of a methyl group (-CH₃) from the trimethylsilyl moiety, resulting in a stable [M-15]⁺ ion.

Cleavage of the entire TMS group ([M-73]⁺).

Formation of the tropylium-like naphthylmethyl cation ([C₁₁H₉]⁺), similar to the fragmentation of 1-Naphthalenemethanol itself, where the base peak is often observed at m/z 129, corresponding to the loss of the -CH₂OH group and rearrangement. chemicalbook.com

The presence of characteristic ions related to the trimethylsilyl group, such as the m/z 73 ion ([Si(CH₃)₃]⁺).

In reaction monitoring, the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion can be tracked over time. Furthermore, any unexpected m/z values could indicate the formation of reaction intermediates or byproducts, providing critical clues for mechanistic investigation. researchgate.netlittlemsandsailing.com

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Naphthalenemethanol, 2-(trimethylsilyl)- This table outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum, based on common fragmentation pathways for silylated aromatic compounds.

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 230 | Molecular Ion |

| [M-CH₃]⁺ | 215 | Loss of a methyl radical from the TMS group |

| [M-CH₂OH]⁺ | 199 | Loss of the hydroxymethyl radical |

| [C₁₁H₉]⁺ | 129 | Naphthylmethyl cation (potential base peak) |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

Chromatographic Methods for Separation, Purification, and Enantiomeric Excess Determination in Research

Chromatography is the cornerstone of separation science, essential for isolating and purifying target compounds from complex mixtures and for assessing their stereochemical purity. researchgate.net For 1-Naphthalenemethanol, 2-(trimethylsilyl)-, various chromatographic techniques would be employed throughout its research and development.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is well-suited for analyzing volatile and thermally stable compounds. nih.gov The presence of the hydroxyl group in 1-Naphthalenemethanol, 2-(trimethylsilyl)- might necessitate derivatization (e.g., further silylation of the -OH group) to prevent peak tailing and improve chromatographic performance, although the parent compound is sufficiently volatile for GC analysis. nih.gov

Enantiomeric Excess (e.e.) Determination is critical if the compound or its derivatives are chiral. If a synthetic route produces a chiral center, for instance at the carbinol carbon, resolving and quantifying the enantiomers is necessary. This is typically achieved using chiral chromatography. jiangnan.edu.cn

Chiral HPLC: This involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose. windows.net The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Chiral GC: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers. jiangnan.edu.cn

The choice of the specific chiral column and mobile phase would require methodical screening to achieve baseline separation of the potential enantiomers of 1-Naphthalenemethanol, 2-(trimethylsilyl)- or its chiral derivatives. windows.net

Future Perspectives and Emerging Research Directions for 1 Naphthalenemethanol, 2 Trimethylsilyl

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of research into 1-Naphthalenemethanol, 2-(trimethylsilyl)- is fundamentally linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies, while foundational, present opportunities for significant improvement. Future research will likely focus on several key areas to enhance the accessibility and utility of this compound.

One major thrust will be the exploration of catalytic C-H silylation. This approach, which involves the direct introduction of a trimethylsilyl (B98337) group onto the naphthalene (B1677914) backbone, would represent a significant leap in atom economy and a reduction in waste streams compared to traditional methods that often rely on pre-functionalized substrates. The development of novel catalyst systems, potentially based on earth-abundant metals, will be crucial for achieving high regioselectivity and yields.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. This includes the use of safer, renewable solvents, the reduction of energy consumption through microwave-assisted or flow-chemistry protocols, and the minimization of derivatization steps. Biocatalytic methods, employing enzymes to perform specific transformations, could also offer a highly sustainable and selective route to 1-Naphthalenemethanol, 2-(trimethylsilyl)- and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Silylation | High atom economy, reduced waste | Development of regioselective catalysts |

| Green Chemistry Approaches | Use of renewable solvents, energy efficiency | Integration of flow chemistry, microwave synthesis |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Exploration of Novel Reactivity Profiles and Catalytic Cycles

The interplay between the hydroxyl and trimethylsilyl groups in 1-Naphthalenemethanol, 2-(trimethylsilyl)- is predicted to give rise to a unique reactivity profile. The trimethylsilyl group, known for its steric bulk and electronic effects, can influence the reactivity of the adjacent hydroxymethyl group and the aromatic system. Future research is poised to uncover and harness these properties in novel catalytic cycles.

A key area of investigation will be the role of the trimethylsilyl group in directing ortho-metalation, a powerful tool for the functionalization of aromatic rings. This could enable the selective introduction of a wide range of substituents at the 3-position of the naphthalene core, providing access to a diverse library of new compounds. Additionally, the silicon-carbon bond itself can be a handle for further transformations, such as cross-coupling reactions or ipso-desilylation-functionalization sequences.

The development of catalytic processes where 1-Naphthalenemethanol, 2-(trimethylsilyl)- or its derivatives act as ligands for transition metals is another promising frontier. The specific steric and electronic environment provided by the molecule could lead to catalysts with unique selectivity and activity in a variety of organic transformations.

Expansion of Synthetic Applications in Diverse Chemical Fields

The potential applications of 1-Naphthalenemethanol, 2-(trimethylsilyl)- as a building block in organic synthesis are vast and largely untapped. Its unique structure makes it an attractive starting material for the synthesis of complex molecules with applications in materials science, medicinal chemistry, and agrochemicals.

In materials science, the naphthalene core suggests potential for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trimethylsilyl group can enhance solubility and influence molecular packing, both of which are critical parameters for device performance.

Within medicinal chemistry, the silylated naphthalenemethanol scaffold could serve as a precursor to new therapeutic agents. The naphthalene unit is a common motif in biologically active compounds, and the introduction of a trimethylsilyl group can modulate pharmacokinetic properties like metabolic stability and membrane permeability.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for 1-Naphthalenemethanol, 2-(trimethylsilyl)- to continuous flow and automated platforms represents a significant step towards its large-scale production and rapid derivatization. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity.

Future research in this area will focus on designing and optimizing flow reactors for the key synthetic steps. This will involve careful consideration of reaction kinetics, heat and mass transfer, and catalyst stability under continuous operation. The integration of in-line analytical techniques will allow for real-time monitoring and optimization of the process.

Automated synthesis platforms, coupled with computational tools for reaction planning, will enable the rapid generation of libraries of derivatives of 1-Naphthalenemethanol, 2-(trimethylsilyl)-. This high-throughput approach will be invaluable for screening for new biological activities or material properties.

Design of Derivatives with Tailored Functions for Advanced Applications

The true potential of 1-Naphthalenemethanol, 2-(trimethylsilyl)- may lie in the tailored functions of its derivatives. By strategically modifying the core structure, it should be possible to design molecules with specific properties for a range of advanced applications.

For example, the introduction of fluorescent moieties could lead to the development of novel sensors and imaging agents. The incorporation of polymerizable groups could allow for its use as a monomer in the synthesis of advanced polymers with unique optical or electronic properties. Furthermore, the synthesis of chiral derivatives could open up applications in asymmetric catalysis and chiral recognition.

The design of these functional derivatives will be guided by a deep understanding of structure-property relationships, aided by computational modeling and predictive tools. This rational design approach will accelerate the discovery of new materials and molecules with impactful applications.

| Derivative Class | Potential Application | Key Design Feature |

| Fluorescent Probes | Chemical sensing, bioimaging | Appended fluorophores |

| Polymer Monomers | Advanced materials | Polymerizable functional groups |

| Chiral Ligands | Asymmetric catalysis | Introduction of stereocenters |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-Naphthalenemethanol, 2-(trimethylsilyl)- in academic laboratories?

- Answer: Synthesis typically involves silylation reactions using trimethylsilyl chloride under anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm substitution patterns and purity. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) is essential for molecular weight validation. For structural elucidation, X-ray crystallography can resolve steric effects introduced by the trimethylsilyl group. Ensure inert atmospheres (e.g., nitrogen/argon) during synthesis to prevent hydrolysis of the silyl ether .

Q. How should researchers design toxicity screening experiments for silylated naphthalene derivatives like 1-Naphthalenemethanol, 2-(trimethylsilyl)-?

- Answer: Follow systematic review frameworks (e.g., ATSDR’s approach for naphthalene derivatives):

- Exposure routes: Prioritize inhalation, oral, and dermal routes (Table B-1, ).

- Model systems: Use in vitro assays (e.g., human cell lines for hepatic/renal toxicity) and in vivo rodent models (rats/mice) for systemic effects.

- Endpoints: Monitor hepatic enzymes (ALT, AST), oxidative stress markers (GSH, MDA), and histopathological changes. Include controls for solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of silylated polycyclic aromatic compounds be resolved?

- Answer: Apply tiered analytical workflows:

Comparative metabolomics: Use LC-MS/MS to identify phase I/II metabolites in liver microsomes from multiple species (human, rat).

Isotopic labeling: Track metabolic fate using deuterated analogs.

Computational modeling: Predict CYP450 binding affinities (e.g., CYP1A1, CYP2E1) with molecular docking tools.

- Address discrepancies by validating assays across independent labs and cross-referencing with databases like HMDB or PubChem .

Q. What strategies are effective for assessing the environmental persistence of 1-Naphthalenemethanol, 2-(trimethylsilyl)- in soil and water systems?

- Answer:

- Degradation studies: Conduct OECD 301B (Ready Biodegradability) tests under aerobic/anaerobic conditions.

- Analytical quantification: Employ solid-phase extraction (SPE) paired with GC-MS or LC-TOF-MS for trace detection.

- Partitioning behavior: Measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) using batch equilibrium methods. Reference ATSDR’s environmental fate frameworks for naphthalene analogs ( ) .

Q. How should researchers evaluate the risk of bias in toxicokinetic studies involving silylated aromatic compounds?

- Answer: Use standardized tools like ATSDR’s risk of bias (RoB) questionnaires (Tables C-6 and C-7, ):

- For animal studies: Assess randomization, blinding, and dose-response consistency.

- For human data: Scrutinize outcome reporting completeness and confounding factors (e.g., co-exposure to other toxins).

- Mitigation: Pre-register study protocols and apply GRADE criteria to rate evidence confidence .

Data Contradiction and Interpretation

Q. How to address discrepancies in reported LC50 values for 1-Naphthalenemethanol derivatives across studies?

- Answer:

Meta-analysis: Pool data using PRISMA guidelines and adjust for variables (e.g., exposure duration, species/strain differences).

Sensitivity testing: Replicate outlier experiments under controlled conditions (e.g., ISO-certified labs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.